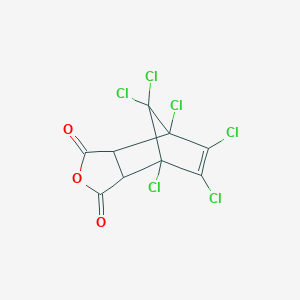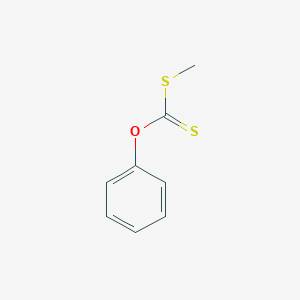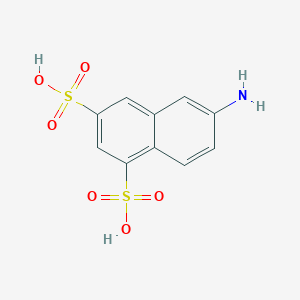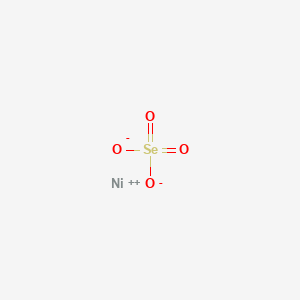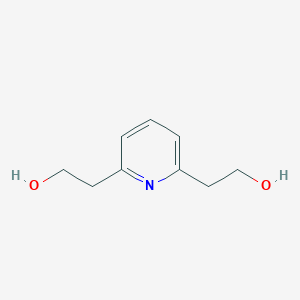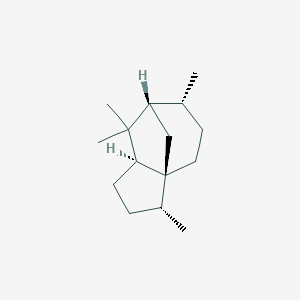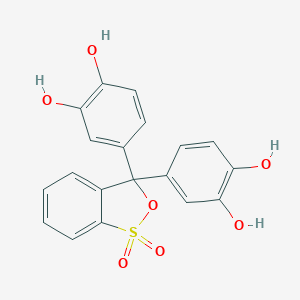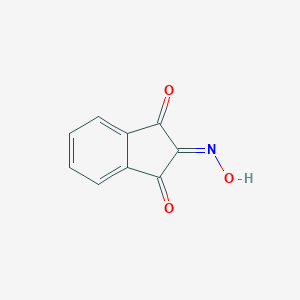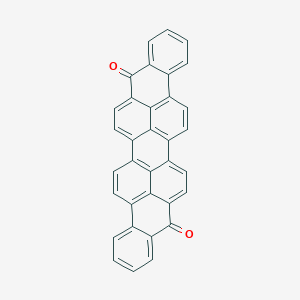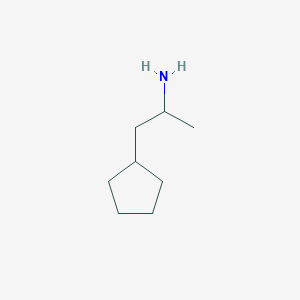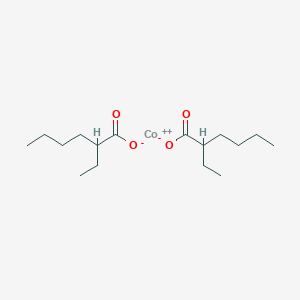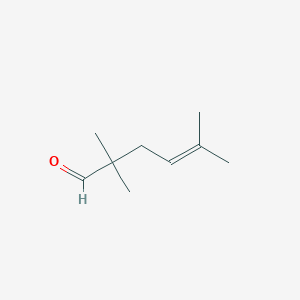
Tetrakis(2-ethylhexyl) titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-ethylhexyl) titanate, also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is a pale yellow liquid that is soluble in organic solvents and reacts with water. This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Tetrakis(2-ethylhexyl) titanate can be synthesized through the reaction of titanium tetrachloride with 2-ethylhexanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction is as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
In industrial production, the process involves careful control of temperature and pressure to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride gas.
Analyse Chemischer Reaktionen
Tetrakis(2-ethylhexyl) titanate undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form titanium dioxide and 2-ethylhexanol.
Ti(OC8H17)4+2H2O→TiO2+4C8H17OH
-
Transesterification: : Acts as a catalyst in the transesterification of esters.
RCOOR′+R′′OH→RCOOR′′+R′OH
-
Polymerization: : Used as a catalyst in the polymerization of olefins and other monomers.
Common reagents used in these reactions include water, alcohols, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-ethylhexyl) titanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in esterification and transesterification reactions, as well as in the polymerization of olefins.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent adhesion and film-forming properties.
Wirkmechanismus
The mechanism of action of tetrakis(2-ethylhexyl) titanate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The compound can also form stable complexes with other molecules, which can further influence its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(2-ethylhexyl) titanate is unique compared to other organotitanium compounds due to its specific alkoxide ligands. Similar compounds include:
Titanium(IV) butoxide: Used in similar applications but has different solubility and reactivity properties.
Titanium(IV) isopropoxide: Commonly used in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) ethoxide: Employed in the preparation of various titanium-based materials.
These compounds share similar catalytic properties but differ in their physical and chemical characteristics, making this compound particularly suitable for specific applications.
Eigenschaften
CAS-Nummer |
1070-10-6 |
|---|---|
Molekularformel |
C32H72O4Ti |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
2-ethylhexan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI-Schlüssel |
IXNCIJOVUPPCOF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4] |
Kanonische SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti] |
Key on ui other cas no. |
1070-10-6 |
Physikalische Beschreibung |
Liquid Colorless liquid; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
104-76-7 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(2-ethylhexyl) titanate improve the properties of Kevlar-phenolic composites?
A1: this compound acts as a coupling agent in Kevlar-phenolic composites, enhancing the adhesion between the Kevlar fibers and the phenolic resin. [, ] This interaction occurs at the fiber-matrix interface, leading to improved flexural strength and moisture resistance. [] Studies have shown that treating Kevlar fibers with 2% by weight of this compound leads to the most significant improvements in flexural properties. [] The enhanced adhesion arises from the titanate's ability to interact with both the hydroxyl groups on the Kevlar surface and the phenolic resin.
Q2: Can this compound be used as a catalyst in polymerization reactions?
A2: Yes, this compound can effectively catalyze ring-opening polymerization reactions. [] Research demonstrates its successful application in the polymerization of cyclic butylene 2,5-furandicarboxylate (CBFD) oligoesters. [] This catalytic activity enables the synthesis of poly(butylene 2,5-furandicarboxylate) with controlled molecular weights, offering a new pathway for furan-based polyester production. []
Q3: What are the potential applications of this compound in hair dye formulations?
A3: Research suggests that incorporating this compound into oxidative hair dye systems can enhance their performance. [] While the exact mechanism of action within the hair dye system requires further investigation, its presence, even at low concentrations (above 0.0001 wt.%), can contribute to improved dyeing outcomes. []
Q4: Are there other organotitanates explored for similar applications?
A4: Yes, beyond this compound, researchers have explored other organotitanates for modifying material properties and catalyzing polymerization reactions. Examples include tetraisopropyl titanate, tetra-n-butyl titanate, and titanate chelate compounds. [, ] These alternative organotitanates offer a range of chemical structures and reactivities, influencing their performance and suitability for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


